Maropitant citrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Visceral Analgesia in Dogs and Cats

Scientific Field: Veterinary Medicine

Summary of Application: Maropitant citrate is used as an adjunct to visceral analgesia in dogs and cats. For this reason, maropitant was initially developed for the treatment of vomiting in dogs and cats.

Methods of Application: Most studies have shown a reduction in the minimum alveolar concentration (MAC) of allogenated anesthetics agents with the use of maropitant citrate.

Results or Outcomes: Recent research shows that maropitant citrate may be an alternative treatment for visceral pain in dogs and cats.

Peripheral Nerve Injury in Rats

Scientific Field: Neurology

Summary of Application: Maropitant citrate is used post-treatment to reduce oxidative stress, endoplasmic reticulum stress, and neuroinflammation on peripheral nerve injury in rats.

Methods of Application: Rats were anesthetized with sevoflurane and after chronic constriction injury (CCI), they were randomly assigned to groups that received different doses of maropitant.

Results or Outcomes: Intraperitoneal injection (IP) of maropitant inhibited nociception with ID 50 values of 4,1 mg/kg (5,85–19,36) in a neuropathic pain model through CCI.

Antiemetic in Dogs and Cats

Summary of Application: Maropitant citrate is widely used as an antiemetic in dogs and cats. It is effective against emetogens that act at the central nervous system (such as apomorphine in dogs and xylazine in cats), those that act in the periphery (e.g. syrup of ipecac), and those that act in both (e.g.

Methods of Application: Maropitant citrate is administered to dogs and cats to prevent vomiting caused by motion sickness or other causes.

Results or Outcomes: The use of Maropitant citrate has been shown to effectively control vomiting in dogs and cats.

Treatment of Acute Pain in Animals

Summary of Application: Research has demonstrated the promising use of Maropitant citrate in the treatment of acute pain in animals.

Methods of Application: Maropitant citrate is administered to animals experiencing acute pain.

Results or Outcomes: Studies have shown that Maropitant citrate can effectively manage acute pain in animals.

Antiemetic in Combination with Other Drugs

Summary of Application: Maropitant citrate is used in combination with other drugs such as morphine and acepromazine as an antiemetic in dogs.

Methods of Application: Maropitant citrate is administered in combination with other drugs to prevent vomiting in dogs.

Results or Outcomes: The use of Maropitant citrate in combination with other drugs has been shown to effectively control vomiting in dogs.

Maropitant citrate is a neurokinin-1 receptor antagonist primarily used in veterinary medicine to treat motion sickness and vomiting in dogs and cats. Developed by Zoetis, it was first approved by the FDA in 2007 for dogs and later for cats in 2012. The compound mimics substance P, a neuropeptide involved in the vomiting reflex, thereby inhibiting its action at the NK-1 receptors located in the brain's vomiting center and chemoreceptor trigger zone .

The chemical formula of maropitant citrate is , with a molar mass of approximately 468.685 g/mol . It is available in various forms, including tablets and injectable solutions, allowing for flexible administration depending on the clinical scenario.

Maropitant works by blocking the action of substance P, a neuropeptide involved in nausea and vomiting, by binding to the NK1 receptor []. Substance P is released in the brain in response to various stimuli that trigger nausea, and maropitant prevents its binding to the receptor, thereby inhibiting the vomiting reflex [].

The primary mechanism of action for maropitant citrate involves competitive antagonism at the neurokinin-1 receptors. By binding to these receptors, maropitant prevents substance P from eliciting its effects, which include triggering nausea and vomiting .

In terms of chemical stability, maropitant citrate is stable under normal conditions but may react with strong oxidizing agents. Its decomposition can release irritating or toxic fumes .

Maropitant citrate exhibits several biological activities beyond its anti-emetic effects. It has been shown to possess mild analgesic (pain-relieving), anti-anxiety, and anti-inflammatory properties . The drug effectively mitigates nausea induced by various stimuli, including motion sickness and emetic agents like apomorphine and cisplatin .

Pharmacokinetically, maropitant has a bioavailability of approximately 20-30% when administered orally to dogs but reaches about 90% with subcutaneous administration. It binds extensively to plasma proteins (99.5%) and undergoes hepatic metabolism primarily via cytochrome P450 enzymes .

The synthesis of maropitant citrate involves multiple steps that typically include:

- Formation of the Core Structure: The initial step often involves creating the bicyclic framework characteristic of maropitant.

- Functionalization: Subsequent reactions introduce functional groups that enhance receptor binding affinity.

- Salt Formation: The final step usually involves converting maropitant into its citrate salt form to improve solubility and stability.

Specific synthetic routes are proprietary to pharmaceutical companies like Zoetis, but general organic synthesis techniques such as alkylation, acylation, and cyclization are commonly employed.

Maropitant citrate is primarily used as an anti-emetic agent in veterinary medicine. Its applications include:

- Motion Sickness: Effective for preventing nausea associated with travel in pets.

- Chemotherapy-Induced Nausea: Helps manage vomiting caused by cancer treatments.

- Postoperative Nausea: Used to mitigate nausea following surgical procedures.

- Chronic Conditions: Investigated for use in chronic conditions like inflammatory bowel disease and feline idiopathic cystitis .

Maropitant citrate can interact with various drugs due to its high protein binding capacity. Notable interactions include:

- Non-Steroidal Anti-Inflammatory Drugs: Increased risk of adverse effects when combined due to similar protein binding profiles.

- Antibiotics and Antifungals: Drugs like cimetidine, erythromycin, ketoconazole, and itraconazole can affect maropitant's efficacy by competing for metabolic pathways in the liver .

- Other Medications: Caution is advised when used with other drugs that share metabolic pathways.

Adverse reactions are generally rare but can include vomiting, facial swelling, or neurological symptoms when interacting with other medications .

Several compounds share structural or functional similarities with maropitant citrate. Here’s a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| Ondansetron | Serotonin receptor antagonist | Nausea/vomiting | Primarily used in humans; effective against chemotherapy-induced nausea. |

| Metoclopramide | Dopamine receptor antagonist | Gastrointestinal motility | Shorter duration; not specifically for motion sickness. |

| Aprepitant | Neurokinin-1 receptor antagonist | Chemotherapy-induced nausea | Used mainly in human medicine; longer half-life than maropitant. |

| Granisetron | Serotonin receptor antagonist | Nausea/vomiting | Similar use as ondansetron but with different pharmacokinetics. |

Maropitant's unique structure allows it to specifically target the neurokinin-1 receptors effectively while having additional analgesic properties not commonly found in other anti-emetics.

Molecular Structure and Formula

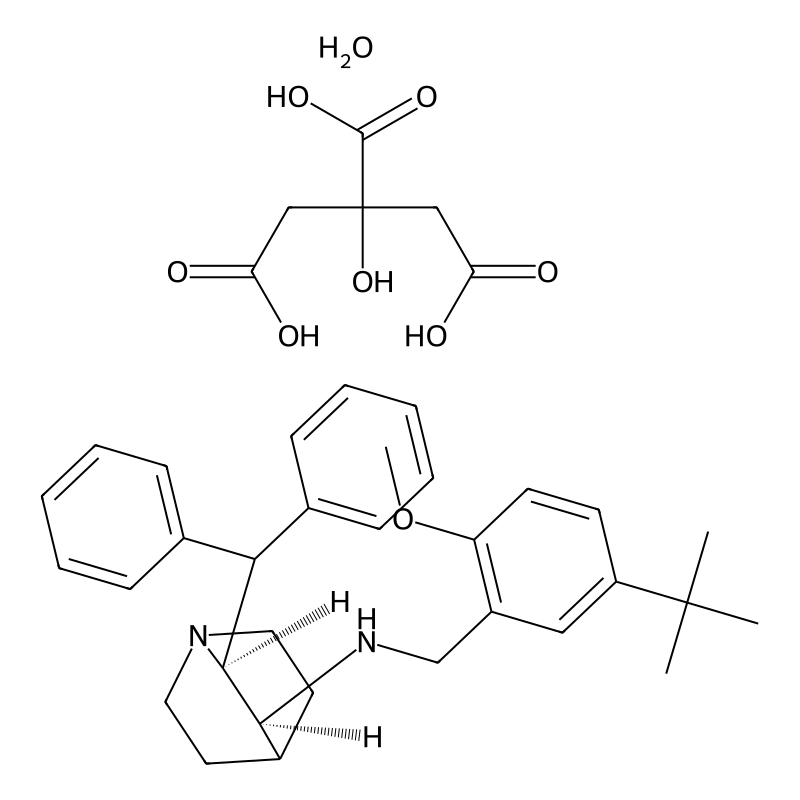

Maropitant citrate is a complex pharmaceutical compound with the molecular formula C₃₈H₅₀N₂O₉ and a molecular weight of 678.82 grams per mole [1] [2] [3]. The compound exists as the citrate salt of maropitant base, specifically formulated as the monohydrate form. The empirical formula is represented as C₃₂H₄₀N₂O·C₆H₈O₇·H₂O, clearly illustrating the composition of the maropitant base (C₃₂H₄₀N₂O), citric acid (C₆H₈O₇), and one molecule of water [3] [4].

The core structure consists of a substituted quinuclidine framework, which forms the bicyclic azabicyclo[2.2.2]octane system [3] [5]. This central quinuclidine ring is substituted with a benzhydryl group at the 2-position and an N-alkyl substituent containing a methoxybenzyl moiety with a tertiary butyl group. The citrate component exists as 2-hydroxypropane-1,2,3-tricarboxylic acid, providing the anionic counterpart to the protonated nitrogen of the maropitant base [1] [2].

The chemical structure demonstrates the presence of aromatic rings, aliphatic carbon chains, and functional groups including methoxy, tertiary amine, and carboxylic acid functionalities. The quinuclidine core provides rigidity to the molecular framework, while the benzhydryl and methoxybenzyl substituents contribute to the lipophilic character of the compound [5].

International Union of Pure and Applied Chemistry Nomenclature and Chemical Identifiers

The complete International Union of Pure and Applied Chemistry name for maropitant citrate is (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate [1] [2]. This systematic name precisely describes the stereochemistry and substitution pattern of the maropitant component along with the citric acid salt and water of hydration.

The chemical name commonly used in pharmaceutical contexts is (2S,3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate [3] [4]. This nomenclature emphasizes the quinuclidine core structure while maintaining the essential stereochemical and substitution pattern information.

Key chemical identifiers include the Chemical Abstracts Service number 359875-09-5 [1] [2] [3], the Unique Ingredient Identifier LXN6S3999X [2] [7], and the European Community number 837-630-8 [1]. The International Chemical Identifier Key is PGVSXRHFXJOMGW-YBZGWEFGSA-N [2] [8], providing a unique computational representation of the molecular structure.

The Simplified Molecular Input Line Entry System notation is O.OC(=O)CC(O)(CC(O)=O)C(O)=O.COC1=CC=C(C=C1CN[C@H]2C3CCN(CC3)[C@H]2C(C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C [2] [9], which encodes the complete molecular structure including stereochemistry in a linear text format suitable for computational applications.

Stereochemistry and Isomerism

Maropitant citrate exhibits absolute stereochemistry with two defined stereocenters, both of which are specified [7]. The compound possesses the (2S,3S) configuration at the two chiral centers located at positions 2 and 3 of the quinuclidine ring system [1] [2] [8]. This stereochemical arrangement is critical for the biological activity of the compound, as the specific three-dimensional orientation of functional groups determines the interaction with target receptors.

The stereochemical integrity is maintained throughout the synthesis and is controlled through enantiomeric purity testing using chiral high-performance liquid chromatography methods [10]. The optical activity is unspecified in standard databases, though the presence of two defined stereocenters indicates inherent optical activity [7]. The stereochemical purity is routinely monitored to ensure pharmaceutical quality, as stereoisomeric impurities could potentially affect the pharmacological profile.

The stereochemical assignment follows the Cahn-Ingold-Prelog system, where the priority assignment at each chiral center results in the S configuration. The maintenance of stereochemical purity throughout manufacturing processes is essential, as inversion or racemization could lead to compounds with altered biological properties. Advanced synthetic methodologies, including enzymatic resolution using Candida antarctica lipase B, have been employed to achieve enantiopurity levels exceeding 99.5 percent .

Physicochemical Characteristics

Melting Point and Physical State

Maropitant citrate exists as a white to off-white crystalline powder at room temperature [10]. The compound exhibits a melting point range of 153-159°C [11] [12] [13], indicating good thermal stability under normal storage and handling conditions. This melting point range is consistent with the crystalline hydrate form and reflects the intermolecular interactions within the crystal lattice structure.

The physical state characteristics are influenced by the presence of the citrate salt and the incorporated water molecule. The crystalline nature provides mechanical stability and facilitates handling during pharmaceutical manufacturing processes. The relatively high melting point indicates strong intermolecular forces, likely involving hydrogen bonding between the citrate anions, water molecules, and the protonated amine groups.

Temperature-dependent studies have revealed that the compound maintains structural integrity up to the melting point, with thermal decomposition occurring at higher temperatures. The boiling point is calculated to be 572.6°C at 760 mmHg [12] [13], though this represents theoretical extrapolation as thermal decomposition occurs before reaching this temperature. The flash point is reported as 300.1°C [12] [13], indicating low volatility and relative safety during normal handling procedures.

Solubility Profile in Various Solvents

The solubility characteristics of maropitant citrate demonstrate significant variation across different solvent systems. In water, the compound exhibits limited solubility of 3.0 grams per liter (equivalent to 4.42 millimolar concentration) [14], which represents a substantial improvement compared to the parent maropitant base due to salt formation with citric acid.

The compound demonstrates excellent solubility in organic solvents, particularly dimethyl sulfoxide and ethanol, both achieving 100 milligrams per milliliter (147.31 millimolar concentration) [14]. This high organic solvent solubility reflects the lipophilic character contributed by the benzhydryl and tert-butylated aromatic substituents.

Polymorphic form significantly influences solubility behavior. Crystal form A exhibits water solubility of 0.238 grams per liter at room temperature, while crystal form C demonstrates enhanced solubility of 0.445 grams per liter under identical conditions [15]. Temperature elevation to 37°C produces minimal solubility enhancement in aqueous systems, but solvent change to methanol results in approximately ten-fold solubility increase [15]. The partition coefficient (LogP) value of 6.27 [2] indicates high lipophilicity, consistent with the observed solubility profile favoring organic solvents over aqueous media.

Stability Parameters

Maropitant citrate demonstrates good chemical stability under recommended storage conditions of 2-8°C [11] [12]. The compound maintains chemical integrity when stored in the solid state under controlled temperature and humidity conditions. Stability studies indicate that the active pharmaceutical ingredient retains purity and potency when protected from elevated temperatures, light, and moisture.

The compound exhibits polymorphism with three distinct crystal forms designated as A, B, and C [15]. Form A represents the more thermodynamically stable polymorph compared to form B, though both forms are considered pharmaceutically acceptable [5]. The polymorphic stability is influenced by temperature, humidity, and mechanical stress during processing and storage.

In solution, maropitant citrate shows temperature-dependent stability. Complex binding studies reveal approximately four-fold decrease in stability at room temperature (22°C) and ten-fold decrease at 37°C compared to refrigerated storage at 4°C [16]. This temperature sensitivity necessitates refrigerated storage for opened injectable formulations to minimize degradation and maintain therapeutic efficacy.

Environmental degradation studies indicate that the active ingredient degrades slowly in natural environments [17] [18] [19]. The compound demonstrates resistance to rapid hydrolysis and oxidation under normal environmental conditions, though extended exposure to harsh conditions may lead to gradual decomposition. Stress testing under accelerated conditions provides data for establishing appropriate storage conditions and shelf-life specifications for pharmaceutical formulations.

| Property | Value | Crystal Form A | Crystal Form C | Reference |

|---|---|---|---|---|

| Molecular Formula | C₃₈H₅₀N₂O₉ | - | - | [1] [2] [3] |

| Molecular Weight (g/mol) | 678.82 | - | - | [1] [2] [3] |

| Melting Point (°C) | 153-159 | - | - | [11] [12] [13] |

| Water Solubility (g/L) | 3.0 | 0.238 | 0.445 | [14] [15] |

| DMSO Solubility (mg/mL) | 100 | - | - | [14] |

| Ethanol Solubility (mg/mL) | 100 | - | - | [14] |

| Storage Temperature (°C) | 2-8 | - | - | [11] [12] |

| Stereochemistry | (2S,3S) | - | - | [1] [2] [7] |

| LogP | 6.27 | - | - | [2] |

| pKa (Strongest Basic) | 9.26 | - | - | [2] |

Maropitant citrate exhibits multiple crystalline forms that have been identified and characterized through various analytical techniques. The compound exists primarily as a citrate monohydrate salt with the molecular formula C32H40N2O·C6H8O7·H2O and a molecular weight of 678.81 g/mol [1] [2].

Form A Characteristics

Form A represents the thermodynamically stable polymorph of maropitant citrate [3] [4]. This crystalline form exhibits distinct physicochemical properties that distinguish it from other polymorphic variants. The aqueous solubility of Form A is 0.238 g/L at room temperature [4], which shows minimal increase when the temperature is elevated to 37°C. Despite being the more stable form, Form A demonstrates 12.6% lower solubility than metastable Form B , indicating an inverse relationship between thermodynamic stability and aqueous solubility.

Form B Characteristics

Form B constitutes the metastable polymorph of maropitant citrate [3]. While thermodynamically less stable than Form A, both forms are considered suitable for treating emesis in animals [3]. The metastable nature of Form B suggests that it may undergo transformation to the more stable Form A under certain conditions, particularly when exposed to elevated temperatures or prolonged storage periods.

Form C Properties

Form C demonstrates superior physicochemical properties compared to both Forms A and B [4]. This polymorph exhibits enhanced solubility in water (0.445 g/L) and methanol, representing nearly twice the aqueous solubility of Form A [4]. Additionally, Form C shows higher stability characteristics, making it potentially advantageous for pharmaceutical formulations requiring improved dissolution properties.

Amorphous Form

An amorphous form of maropitant citrate has been developed, characterized by stable properties, good water solubility, and high bioavailability [6]. The amorphous state typically exhibits enhanced dissolution rates compared to crystalline forms due to the absence of ordered crystal lattice structures that must be disrupted during the dissolution process.

Comparative Analysis of Polymorphic Forms

Solubility Comparisons

The polymorphic forms of maropitant citrate demonstrate significant variations in aqueous solubility. Form C exhibits the highest water solubility at 0.445 g/L, followed by Form A at 0.238 g/L [4]. This 87% increase in solubility from Form A to Form C represents a substantial improvement that could impact bioavailability and therapeutic efficacy.

Solvent compatibility analysis reveals that all forms maintain excellent solubility in organic solvents, with DMSO and ethanol both achieving 100 mg/mL (147.31 mM) concentrations [7] [8]. This high organic solvent solubility contrasts sharply with the limited aqueous solubility, indicating the hydrophobic nature of the maropitant molecule.

Thermodynamic Relationships

The polymorphic system of maropitant citrate appears to follow monotropic behavior, where Form A remains the most stable form across all temperatures below the melting point [3]. The relationship between Forms A and B suggests that no enantiotropic transition temperature exists within the normal pharmaceutical storage and handling temperature range.

Pharmaceutical Performance

Bioavailability considerations indicate that different polymorphic forms may exhibit varying dissolution rates and absorption profiles. The enhanced solubility of Form C suggests potential advantages in formulation development, particularly for immediate-release dosage forms where rapid dissolution is desirable.

Thermodynamic Stability of Different Polymorphs

Stability Hierarchy

The thermodynamic stability order of maropitant citrate polymorphs follows the sequence: Form A > Form C > Form B [3] [4]. Form A represents the global energy minimum under standard conditions, making it the preferred form for long-term storage and pharmaceutical manufacturing.

Temperature Effects

Differential scanning calorimetry (DSC) analysis provides crucial information about the thermal behavior of polymorphic forms [9] [10]. The melting point range of 153-159°C has been reported for maropitant citrate [11], though specific melting points for individual polymorphs require further characterization.

Conversion Kinetics

Solid-state transformations between polymorphic forms can occur through various mechanisms, including solution-mediated phase transformation (SMPT) and direct solid-to-solid conversion [12]. The driving force for these transformations relates to the differences in Gibbs free energy between the polymorphic forms.

Solubility Differences Among Polymorphs

Aqueous Solubility Profile

The aqueous solubility hierarchy follows the order: Form C (0.445 g/L) > Form A (0.238 g/L) > Form B (not specified) [4]. This inverse relationship between thermodynamic stability and solubility is commonly observed in polymorphic systems, where metastable forms often exhibit enhanced dissolution properties.

pH-Dependent Solubility

Maropitant citrate formulations are typically prepared with pH values between 3 and 6 [13], optimizing the stability and solubility characteristics of the citrate salt form. The citric acid component serves both as a counterion and pH-adjusting agent, contributing to the overall solubility profile.

Temperature Coefficient

Minimal temperature dependence has been observed for maropitant citrate solubility in water, with negligible increases when temperature is elevated from room temperature to 37°C [4]. This characteristic suggests that enthalpy of dissolution is relatively low, indicating weak crystal lattice interactions.

Solvent Effects

Methanol solubility shows dramatic enhancement compared to aqueous systems, with increases of 10-fold or more observed when changing from water to methanol as the solvent [4]. This substantial improvement reflects the hydrophobic nature of the maropitant molecule and its preference for organic solvents.

Impact of Hydration on Crystal Structure

Hydration State Characterization

Maropitant citrate exists as a monohydrate in its stable crystalline form [1] [2], incorporating one water molecule per molecule of the drug-citrate complex. The incorporation of water molecules significantly influences the crystal packing arrangements and intermolecular hydrogen bonding networks.

Structural Water Role

The water molecule in the crystal lattice participates in hydrogen bonding networks that stabilize the overall crystal structure [1]. These hydration-mediated interactions contribute to the thermodynamic stability of the monohydrate form and influence its physical properties, including dissolution rate and mechanical behavior.

Dehydration Behavior

Thermogravimetric analysis (TGA) can reveal the dehydration temperature and mechanism for the monohydrate form [12]. Understanding dehydration behavior is crucial for processing conditions during manufacturing, as elevated temperatures or reduced humidity may lead to water loss and potential polymorphic transformations.

Hygroscopicity Considerations

The monohydrate form may exhibit hygroscopic behavior under high humidity conditions, potentially leading to structural changes or the formation of higher hydrates. Storage under controlled humidity conditions (typically below 60% relative humidity) helps maintain the integrity of the desired crystalline form.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

KEGG Target based Classification of Drugs

Rhodopsin family

Tachykinin

TACR1 (NK1R) [HSA:6869] [KO:K04222]

Pictograms

Corrosive;Health Hazard;Environmental Hazard

Wikipedia

Use Classification

Dates

2: Steinbach JR, MacGuire J, Chang S, Dierks E, Roble GS. Assessment of pre-operative maropitant citrate use in macaque (Macaca fasicularis & Macaca mulatta) neurosurgical procedures. J Med Primatol. 2018 Jun;47(3):178-184. doi: 10.1111/jmp.12343. Epub 2018 Apr 2. PubMed PMID: 29611200.